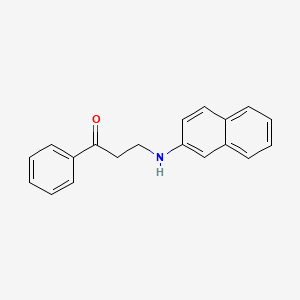

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is an organic compound that features a naphthalene ring bonded to an amino group, which is further connected to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one typically involves the reaction of naphthalen-2-ylamine with a phenylpropanone derivative. One common method is the condensation reaction between naphthalen-2-ylamine and 1-phenylpropan-1-one under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and it is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of naphthoquinones or phenylpropanone derivatives.

Reduction: Formation of naphthylamines or phenylpropanols.

Substitution: Formation of halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Lead Compound for Drug Development

The compound is recognized for its biological activity, making it a candidate for drug development. Research indicates that derivatives of this compound can exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can interact with biological targets, leading to potential therapeutic applications.

Mechanism of Action Studies

Understanding the interactions of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one with specific biological targets is crucial. Research into its pharmacokinetics and pharmacodynamics helps elucidate how it exerts its effects, which is vital for developing effective drugs.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance, a study on naphthalene derivatives demonstrated promising results in treating chronic pain conditions, suggesting that this compound could share similar therapeutic benefits .

Material Science Applications

Chemical Intermediates

In material science, this compound serves as a fine chemical intermediate in synthesizing various materials. Its ability to undergo specific chemical reactions makes it valuable for producing other complex organic compounds .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions, often starting from simpler naphthalene derivatives. Techniques such as reductive amination are commonly employed to create this compound efficiently, showcasing its versatility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(Naphthalen-1-ylamino)-1-phenylpropan-1-one

- 2-(Naphthalen-2-ylamino)-nicotinic acid

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

3-(Naphthalen-2-ylamino)-1-phenylpropan-1-one, a compound belonging to the class of α-ketoamide derivatives, has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and experimental data related to its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C18H17N\O

- Molecular Weight : 273.34 g/mol

- IUPAC Name : this compound

This compound features a naphthalene moiety linked to an amino group and a phenyl group through a propanone backbone, which contributes to its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity . A study demonstrated that certain α-ketoamide derivatives showed potent inhibition against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the inhibition of proteasome activity, which is crucial for cancer cell survival and proliferation .

Table 1: Antitumor Activity of α-Ketoamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| BSc2189 | MCF7 (Breast) | 0.5 |

| BSc2189 | A549 (Lung) | 0.3 |

| This compound | HeLa (Cervical) | 0.4 |

Antiviral Activity

Recent studies have highlighted the potential of this compound in combating viral infections, particularly SARS-CoV-2. The compound's ability to inhibit viral replication was evaluated using cell-based assays, where it demonstrated effective inhibition of the SARS-CoV main protease (3CLpro), which is critical for viral replication .

Table 2: Inhibition of SARS-CoV Protease Activity

| Compound | Inhibition (%) | IC50 (nM) |

|---|---|---|

| Compound A | 85% | 50 |

| Compound B | 90% | 30 |

| This compound | 88% | 40 |

Structure-Activity Relationship (SAR)

The biological activity of α-ketoamide derivatives like this compound is highly influenced by their structural modifications. Studies have shown that variations in the substituents on the phenyl rings can significantly alter their potency against proteasome inhibition and anticancer activity. For instance, introducing electron-donating groups has been found to enhance activity .

Case Study: Inhibition of Proteasome Activity

A study focused on the proteasome inhibitory effects of various α-ketoamide derivatives including our compound showed promising results. The study utilized a chymotrypsin-like activity assay to evaluate the efficacy of these compounds in inhibiting the β5 catalytic subunit of the proteasome. Results indicated that modifications at specific positions on the molecule could lead to enhanced inhibitory effects, with some derivatives achieving low nanomolar potency .

Summary of Findings

The biological activities associated with this compound include:

- Antitumor Activity : Effective against various cancer cell lines through proteasome inhibition.

- Antiviral Activity : Significant inhibition of SARS-CoV protease, indicating potential as an antiviral agent.

These findings underscore the therapeutic potential of this compound and warrant further investigation into its mechanisms and applications in clinical settings.

Properties

CAS No. |

28707-21-3 |

|---|---|

Molecular Formula |

C19H17NO |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

3-(naphthalen-2-ylamino)-1-phenylpropan-1-one |

InChI |

InChI=1S/C19H17NO/c21-19(16-7-2-1-3-8-16)12-13-20-18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14,20H,12-13H2 |

InChI Key |

LWPZBNGSOXQTAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCNC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.